An In-Depth Technical Guide to 3-(2-Aminoethyl)pyridine: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 3-(2-Aminoethyl)pyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Aminoethyl)pyridine, a heterocyclic amine, is a versatile building block in organic synthesis, playing a crucial role as an intermediate in the preparation of a wide array of functional molecules. Its unique structure, featuring a pyridine ring and a primary amino group connected by an ethyl bridge, imparts a distinct set of chemical properties that make it a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and key applications of 3-(2-Aminoethyl)pyridine, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Chemical Identity
3-(2-Aminoethyl)pyridine is characterized by a pyridine ring substituted at the 3-position with an aminoethyl group.[1] This arrangement of a basic aromatic heterocycle and a flexible aliphatic primary amine side chain is fundamental to its reactivity and utility.
The structural and identifying information for 3-(2-Aminoethyl)pyridine is summarized below:
| Identifier | Value |
| IUPAC Name | 2-(Pyridin-3-yl)ethan-1-amine |
| Synonyms | 2-(3-Pyridyl)ethylamine, 3-Pyridineethanamine |
| CAS Number | 2741-66-4 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [2] |
| InChI Key | NAHHNSMHYCLMON-UHFFFAOYSA-N[2] |
| SMILES | NCCc1cccnc1[2] |
Physicochemical Properties
The physical and chemical properties of 3-(2-Aminoethyl)pyridine are critical for its handling, storage, and application in chemical reactions. It is typically a colorless to pale yellow liquid.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 119-120 °C at 19 mmHg | [3] |
| Solubility | Soluble in water and organic solvents.[1] | [1] |
| pKa (predicted) | 9.8 (most basic) | |
| Flash Point | 119-120 °C/19mm | [3] |
| Density | 1.04 g/mL | [3] |
| Refractive Index | 1.5518 | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of 3-(2-Aminoethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The two methylene groups of the ethyl chain would appear as triplets in the upfield region, likely between 2.5 and 3.5 ppm. The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR: The carbon signals for the pyridine ring would be expected in the aromatic region (120-150 ppm). The two methylene carbons of the ethyl chain would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(2-Aminoethyl)pyridine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Around 3300-3400 cm⁻¹ (primary amine)
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=N and C=C stretching (pyridine ring): Around 1400-1600 cm⁻¹
-
N-H bending: Around 1600 cm⁻¹
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-(2-Aminoethyl)pyridine would show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern is dominated by the cleavage of the C-C bond between the two methylene groups of the ethyl chain, leading to a prominent base peak at m/z 93, corresponding to the pyridylmethyl cation.[4] Another significant fragment would likely be observed at m/z 30, resulting from the cleavage of the bond between the pyridine ring and the ethyl group.
Reactivity and Chemical Behavior
The chemical reactivity of 3-(2-Aminoethyl)pyridine is dictated by the interplay of the pyridine ring and the primary amino group.
Reactions of the Amino Group
The primary amino group is a nucleophilic center and readily undergoes reactions typical of primary amines. For instance, it can react with electrophiles such as acyl chlorides to form amides.[5] This reactivity is fundamental to its use in building more complex molecular scaffolds.
Reactions of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system. As such, it is generally less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, they typically proceed under harsh conditions and favor substitution at the 3- and 5-positions.[6][7] The nitrogen atom in the ring deactivates the 2-, 4-, and 6-positions towards electrophilic attack.
Coordination Chemistry
3-(2-Aminoethyl)pyridine can act as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the amino nitrogen.[1][8] This ability to form stable chelate complexes makes it a valuable component in the synthesis of coordination compounds and metal-organic frameworks.
Synthesis of 3-(2-Aminoethyl)pyridine
Several synthetic routes to 3-(2-Aminoethyl)pyridine have been developed. A common laboratory-scale and industrial approach involves the reduction of 3-cyanopyridine.
Experimental Protocol: Synthesis via Reduction of 3-Cyanopyridine
This protocol provides a general outline for the synthesis of 3-(2-Aminoethyl)pyridine.
Materials:
-
3-Cyanopyridine
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with a suitable catalyst like Raney Nickel or Palladium on carbon)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄ reduction)
-
Apparatus for inert atmosphere reactions (if using LiAlH₄)
-
Apparatus for extraction and distillation
Procedure (Conceptual):
-
Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) if a highly reactive reducing agent like LiAlH₄ is used. 3-Cyanopyridine is dissolved in an appropriate anhydrous solvent.
-
Reduction: The reducing agent is added portion-wise to the solution of 3-cyanopyridine at a controlled temperature (often cooled in an ice bath initially). The reaction mixture is then stirred at room temperature or with gentle heating to ensure complete reduction of the nitrile group to a primary amine.
-
Workup: After the reaction is complete, the excess reducing agent is carefully quenched. This is followed by an aqueous workup to hydrolyze any intermediate complexes and to separate the product. The aqueous layer is typically extracted with an organic solvent to isolate the product.
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-(2-Aminoethyl)pyridine.
Disclaimer: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized based on the chosen reducing agent and scale of the reaction. Appropriate safety precautions must be taken when working with highly reactive reagents like LiAlH₄.
Applications in Drug Discovery and Development
The structural motifs present in 3-(2-Aminoethyl)pyridine are found in a number of biologically active compounds. Its utility as a synthon allows for the introduction of the 3-pyridylethylamine fragment into larger molecules, which can impart desirable pharmacokinetic and pharmacodynamic properties.
Precursor to Betahistine
A notable application of a closely related isomer, 2-(2-aminoethyl)pyridine, is in the synthesis of Betahistine .[3][9][10] Betahistine is a histamine analogue used in the treatment of Ménière's disease. While the starting material for commercial Betahistine synthesis is typically 2-vinylpyridine, the structural relationship highlights the importance of aminoethylpyridines in pharmaceutical synthesis.
Safety and Handling
3-(2-Aminoethyl)pyridine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled and may cause respiratory irritation. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is sensitive to air and should be stored under an inert atmosphere.
Conclusion
3-(2-Aminoethyl)pyridine is a chemical intermediate of significant value, particularly for the pharmaceutical and fine chemical industries. Its bifunctional nature, combining the properties of an aromatic heterocycle and a primary amine, provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development. As the demand for novel therapeutics and functional materials continues to grow, the importance of key building blocks like 3-(2-Aminoethyl)pyridine is set to increase.
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New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
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